Methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride
CAS No.: 2379945-35-2
Cat. No.: VC5269613
Molecular Formula: C11H13Cl2NO2
Molecular Weight: 262.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2379945-35-2 |
|---|---|
| Molecular Formula | C11H13Cl2NO2 |
| Molecular Weight | 262.13 |
| IUPAC Name | methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate;hydrochloride |
| Standard InChI | InChI=1S/C11H12ClNO2.ClH/c1-15-10(14)8-3-2-7(6-9(8)12)11(13)4-5-11;/h2-3,6H,4-5,13H2,1H3;1H |
| Standard InChI Key | TUVGBNLFBALFMR-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C(C=C1)C2(CC2)N)Cl.Cl |
Introduction
Structural Characteristics and Synthetic Pathways
Core Molecular Architecture
The compound features a 2-chlorobenzoate ester backbone substituted at the 4-position with a 1-aminocyclopropyl group, stabilized as a hydrochloride salt. The cyclopropane ring introduces significant steric strain, which may influence conformational flexibility and receptor-binding interactions . Comparative analysis with structurally similar compounds, such as methyl 5-(aminomethyl)-2-chlorobenzoate hydrochloride (CAS 90942-47-5), highlights key differences in substituent positioning and functional group orientation .
Electronic Effects
The electron-withdrawing chlorine atom at the 2-position polarizes the aromatic ring, enhancing electrophilic reactivity at the 4- and 6-positions. This electronic profile facilitates nucleophilic aromatic substitution (SNAr) reactions, a common pathway for further functionalization .
Steric Considerations
Synthetic Methodologies
Key Reaction Steps
While no direct synthesis of methyl 4-(1-aminocyclopropyl)-2-chlorobenzoate hydrochloride has been reported, analogous protocols for related compounds suggest a multi-step approach:
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Benzoate Esterification: Methylation of 4-bromo-2-chlorobenzoic acid using methanol under acidic conditions.
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Cyclopropane Installation: Transition metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) to introduce the aminocyclopropyl group.
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Hydrochloride Salt Formation: Treatment with hydrochloric acid to stabilize the amine functionality.
Reaction yields for similar syntheses range from 60–80%, with purity dependent on chromatographic separation techniques .
Physicochemical Properties
Predicted Solubility and Lipophilicity
Computational models using tools like ALOGPS and SwissADME estimate the following:
| Property | Value |
|---|---|
| LogP (octanol-water) | 1.69 |
| Water Solubility | 0.404 mg/mL |
| Topological Polar Surface Area | 52.32 Ų |
These values suggest moderate lipophilicity, favoring blood-brain barrier penetration .
Pharmacological Implications
Neuropharmacological Applications
Structurally related compounds demonstrate affinity for NMDA receptors, implicating potential use in neurodegenerative disease therapy. The hydrochloride salt form improves aqueous solubility, aiding bioavailability in CNS-targeted formulations .
Future Research Directions
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In Silico Docking Studies: Screen against kinase and protease targets to identify lead candidates.
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Metabolic Stability Assays: Evaluate cytochrome P450 interactions using human liver microsomes.
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Crystallographic Analysis: Resolve 3D structure to optimize steric and electronic parameters.
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